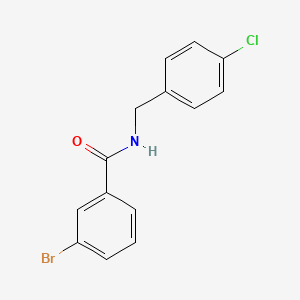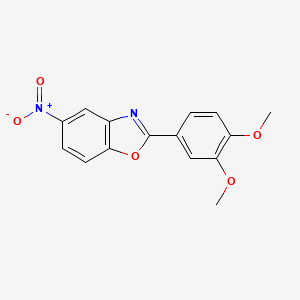
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea, also known as DPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DPTU belongs to the class of thiourea derivatives, which have been shown to possess various biological activities. In
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has also been reported to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and regulation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated by the inhibition of topoisomerase II and the activation of caspase enzymes, which are involved in the apoptotic process. N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has also been reported to inhibit the growth and proliferation of fungal cells by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has several advantages for lab experiments, including its potent biological activity and its relatively low toxicity. However, N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has some limitations, including its low solubility in aqueous solutions and its potential to form insoluble aggregates.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea. One area of interest is the development of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea and its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea in animal models and clinical trials.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea involves the reaction of 2,4-dimethoxyaniline with carbon disulfide and potassium hydroxide to form the intermediate potassium 2,4-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with 3-pyridinylamine to produce N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea. The yield of this synthesis method is reported to be around 70%.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has been shown to possess various biological activities, including anticancer, antifungal, and antiviral properties. In particular, N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has also been shown to inhibit the growth of several fungal species, including Candida albicans and Aspergillus niger. Additionally, N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has been reported to possess antiviral activity against the hepatitis B virus.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-11-5-6-12(13(8-11)19-2)17-14(20)16-10-4-3-7-15-9-10/h3-9H,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQYUKSMPLPFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)

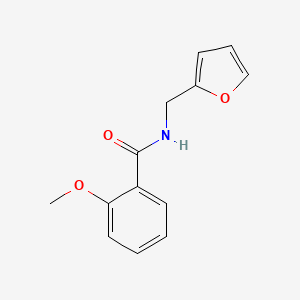
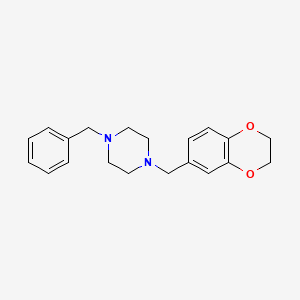
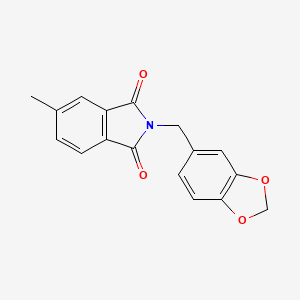
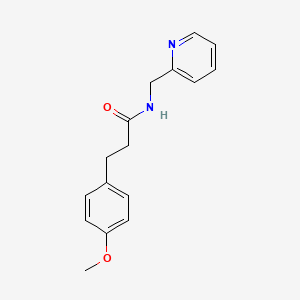
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5773808.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)
